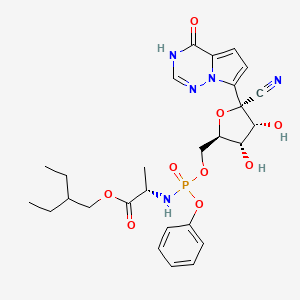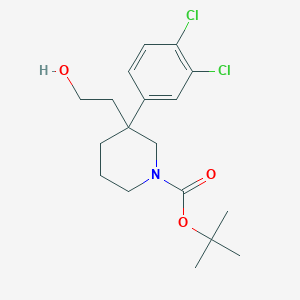
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of galactose, modified with a nitrophenyl group and an acetamido group. This compound is often utilized as a chromogenic substrate in enzymatic assays, particularly for detecting and characterizing glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside typically involves multiple steps:
Nitration of Phenol: Phenol is nitrated using nitric acid to produce nitrophenol.
Acetylation: The nitrophenol is then reacted with acetic anhydride to form nitrophenyl acetate.
Glycosylation: The nitrophenyl acetate is coupled with 2-acetamido-2-deoxy-β-D-galactopyranoside under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is performed using specific glycosidases at optimal pH and temperature conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrophenyl group.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic assays for diseases involving glycosidase deficiencies, such as certain lysosomal storage disorders .
Industry:
Mechanism of Action
Mechanism: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside acts as a substrate for glycosidases. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and the corresponding sugar .
Molecular Targets and Pathways:
Comparison with Similar Compounds
p-Nitrophenyl α-D-galactopyranoside: Another chromogenic substrate used for α-galactosidase assays.
p-Nitrophenyl β-D-glucopyranoside: Used for β-glucosidase assays.
p-Nitrophenyl β-D-glucuronide: A substrate for β-glucuronidase assays.
Uniqueness: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is unique due to its specific structure, which makes it a suitable substrate for detecting and characterizing β-galactosidases. Its chromogenic properties allow for easy detection and quantification of enzymatic activity .
Properties
Molecular Formula |
C14H20N2O9 |
|---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide;hydrate |
InChI |
InChI=1S/C14H18N2O8.H2O/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22;/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18);1H2/t10-,11-,12+,13-,14-;/m1./s1 |
InChI Key |
NPKSUQBHUMXUNG-ABJJILNISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


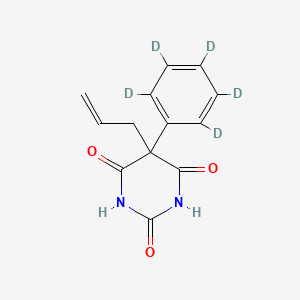

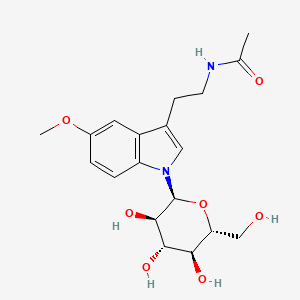
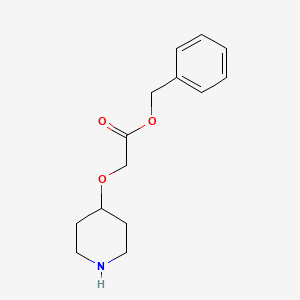

![trans-1,2,3,4-Tetrahydro-2-(3-hydroxypropyl)-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolinium Chloride](/img/structure/B13855640.png)

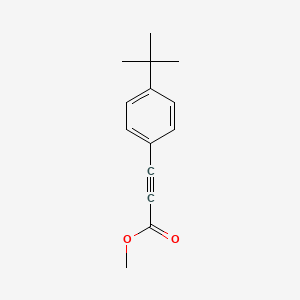

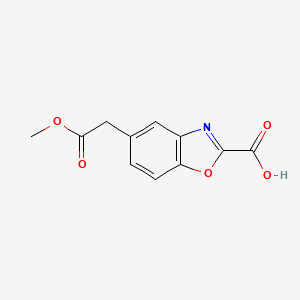
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)
